molecular formula C13H12N2 B1627753 6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline CAS No. 847248-44-6

6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline

Cat. No. B1627753
CAS RN: 847248-44-6
M. Wt: 196.25 g/mol
InChI Key: IAPOJJPFEQXKLL-UHFFFAOYSA-N
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Description

“6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline” is a chemical compound with the molecular formula C13H12N2 and a molecular weight of 196.25 . It is a versatile material widely used in scientific research, particularly in the fields of drug discovery, organic synthesis, and material science.


Synthesis Analysis

The synthesis of compounds similar to “6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline” has been reported in the literature. For instance, the synthesis of quinoline and its analogues has been achieved through various protocols such as Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Additionally, the synthesis of pyrrolo[2,3-c]quinolines has been achieved through methods such as the Pictet–Spengler reaction .


Molecular Structure Analysis

The molecular structure of “6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline” comprises a quinoline ring fused with a dihydro-2H-pyrrol ring . The compound has a monoisotopic mass of 196.100052 Da .

Scientific Research Applications

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their antileishmanial efficacy , suggesting potential targets within the Leishmania species

Biochemical Pathways

Given the potential antileishmanial activity , it may interfere with pathways essential for the survival or replication of Leishmania species

Pharmacokinetics

A related compound demonstrated stability in both simulated gastric fluid and simulated intestinal fluid , suggesting potential bioavailability. More comprehensive pharmacokinetic studies are needed to fully understand the ADME properties of this compound.

Result of Action

Based on the potential antileishmanial activity , it may lead to the death or inhibition of Leishmania species

properties

IUPAC Name

6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-3-10-9-11(12-4-2-8-14-12)5-6-13(10)15-7-1/h1,3,5-7,9H,2,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPOJJPFEQXKLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CC3=C(C=C2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587624
Record name 6-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline

CAS RN

847248-44-6
Record name 6-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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